molecular formula C8H16O5S2 B1377314 3-Methanesulfonylcyclohexyl methanesulfonate CAS No. 1384428-89-0

3-Methanesulfonylcyclohexyl methanesulfonate

Cat. No.: B1377314
CAS No.: 1384428-89-0
M. Wt: 256.3 g/mol
InChI Key: WTAQJAJJNNJOPU-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₈H₁₆O₅S₂ and a molecular weight of 256.34 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Methanesulfonylcyclohexyl methanesulfonate typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methanesulfonylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

3-Methanesulfonylcyclohexyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclohexyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group due to its stability and ability to delocalize charge . This property makes it useful in various chemical transformations.

Comparison with Similar Compounds

3-Methanesulfonylcyclohexyl methanesulfonate can be compared to other sulfonate esters such as:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

(3-methylsulfonylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAQJAJJNNJOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216288
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-89-0
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methanesulfonylcyclohexyl methanesulfonate
Reactant of Route 2
3-Methanesulfonylcyclohexyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-Methanesulfonylcyclohexyl methanesulfonate
Reactant of Route 4
3-Methanesulfonylcyclohexyl methanesulfonate
Reactant of Route 5
3-Methanesulfonylcyclohexyl methanesulfonate
Reactant of Route 6
3-Methanesulfonylcyclohexyl methanesulfonate

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